molecular formula C9H9NO3S B13638509 3-((4-Nitrophenyl)thio)propanal

3-((4-Nitrophenyl)thio)propanal

Cat. No.: B13638509
M. Wt: 211.24 g/mol
InChI Key: VULOFWUUQLRYLU-UHFFFAOYSA-N
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Description

3-((4-Nitrophenyl)thio)propanal is an organic compound with the molecular formula C9H9NO3S. It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a propanal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrophenyl)thio)propanal typically involves the reaction of 4-nitrothiophenol with 3-chloropropanal under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-nitrothiophenol attacks the electrophilic carbon of the chloropropanal, resulting in the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrophenyl)thio)propanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: 3-((4-Nitrophenyl)thio)propanoic acid

    Reduction: 3-((4-Aminophenyl)thio)propanal

    Substitution: Various thioether derivatives depending on the nucleophile used

Scientific Research Applications

3-((4-Nitrophenyl)thio)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((4-Nitrophenyl)thio)propanal involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or protein modification. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The thioether linkage provides stability and can participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)propanal: Similar structure but lacks the thioether linkage.

    4-Nitrothiophenol: Contains the nitrophenyl and thiol groups but lacks the propanal group.

Uniqueness

3-((4-Nitrophenyl)thio)propanal is unique due to the presence of both the nitrophenyl and thioether groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

3-(4-nitrophenyl)sulfanylpropanal

InChI

InChI=1S/C9H9NO3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-6H,1,7H2

InChI Key

VULOFWUUQLRYLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCC=O

Origin of Product

United States

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